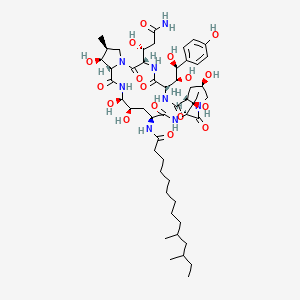

Pneumocandin A0

描述

属性

IUPAC Name |

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)/t25?,26?,27-,28+,31+,32-,33-,34+,35+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQUSLQYURJBIT-MFKXNLKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82N8O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Pneumocandin A0 from Glarea lozoyensis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, biosynthesis, and isolation of Pneumocandin A0, a significant secondary metabolite produced by the filamentous fungus Glarea lozoyensis. This document details the experimental protocols for the fermentation of the wild-type organism and the subsequent extraction and purification of this compound. Quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using Graphviz.

Introduction: The Significance of Pneumocandins

Pneumocandins are a class of lipohexapeptide antifungals that function by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. The most prominent member of this family for drug development has been Pneumocandin B0, which serves as the precursor for the semi-synthetic antifungal drug, caspofungin. However, in wild-type strains of Glarea lozoyensis (such as ATCC 20868), the most abundantly produced member of this family is this compound.[1] Understanding the production and isolation of this compound is crucial for researchers studying the biosynthesis of this class of compounds and for the development of novel antifungal agents. In wild-type fermentations, the ratio of this compound to B0 can be as high as 7:1.[1]

Quantitative Data Overview

The following tables summarize the key quantitative parameters associated with the production and isolation of this compound from a wild-type Glarea lozoyensis fermentation. The data is compiled from various sources and represents typical values that can be expected.

Table 1: Fermentation Parameters and Production Titers

| Parameter | Value | Reference |

| Microorganism | Glarea lozoyensis ATCC 20868 (Wild-Type) | [2] |

| Fermentation Duration | 14 days | |

| Incubation Temperature | 25°C | |

| Agitation Speed | 220 rpm | |

| This compound:B0 Ratio | ~7:1 | [1] |

| Estimated Pneumocandin B0 Titer | ~18 µg/mL | [3] |

| Estimated this compound Titer | ~126 µg/mL | Calculated |

Table 2: Purification Step-Wise Recovery and Purity of this compound (Illustrative)

| Purification Step | Starting Purity (A0 %) | Final Purity (A0 %) | Step Recovery (%) | Overall Recovery (%) |

| n-Butanol Extraction | Broth | ~20-30% | 90-95% | 90-95% |

| Charcoal Treatment | ~20-30% | ~30-40% | ~95% | ~85-90% |

| Crystallization | ~30-40% | ~60-70% | ~85% | ~72-76% |

| Column Chromatography | ~60-70% | >95% | ~80% | ~58-61% |

Note: The data in Table 2 is illustrative and adapted from purification processes primarily focused on Pneumocandin B0, as detailed protocols with specific recovery rates for this compound are not extensively published. The initial purity is an estimate based on the relative abundance of pneumocandins in the crude extract.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and isolation of this compound.

Fermentation of Glarea lozoyensis

This protocol is for the cultivation of wild-type Glarea lozoyensis to produce this compound.

Materials:

-

Glarea lozoyensis ATCC 20868

-

Seed Medium (per liter): 40 g glucose, 20 g soybean powder, 1 g KH2PO4, and trace elements.[4] Adjust pH to 5.0.

-

Production Medium ("H medium") (per liter): 80 g mannitol, 20 g glucose, 20 g peptone, 2.5 g K2HPO4.[4] Adjust pH to 6.8.

-

Shake flasks

-

Incubator shaker

Procedure:

-

Seed Culture Preparation: Inoculate a shake flask containing the seed medium with a stock culture of G. lozoyensis. Incubate at 25°C with agitation at 220 rpm for 5 days.

-

Production Culture Inoculation: Inoculate the production medium with the seed culture at a 1:25 ratio (e.g., 0.4 mL of seed culture into 10 mL of production medium).

-

Incubation: Incubate the production culture at 25°C with agitation at 220 rpm for 14 days.

Extraction of this compound from Fermentation Broth

This protocol describes the initial extraction of pneumocandins from the fermentation broth.

Materials:

-

Fermentation broth from G. lozoyensis

-

n-Butanol

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Solvent Extraction: At the end of the fermentation, add an equal volume of n-butanol to the whole fermentation broth.

-

Agitation: Agitate the mixture vigorously for 1-2 hours to ensure thorough extraction of the lipophilic pneumocandins into the organic phase.

-

Phase Separation: Separate the n-butanol layer from the aqueous phase and mycelial mass, either by decantation or centrifugation.

-

Concentration: Concentrate the n-butanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

Purification of this compound

This multi-step protocol outlines the purification of this compound from the concentrated extract. This process is adapted from methods developed for Pneumocandin B0 purification and is designed to separate A0 from other analogues.[5][6]

Materials:

-

Concentrated n-butanol extract

-

Activated charcoal

-

Celite or a similar filter aid

-

Water (HPLC grade)

-

Acetone (B3395972) (or other suitable anti-solvent)

-

Alumina (B75360) or Silica (B1680970) gel for column chromatography

-

HPLC system with a C18 column for analysis

Procedure:

-

Charcoal Treatment:

-

Redissolve the concentrated extract in n-butanol.

-

Add activated charcoal (e.g., 0.5:1 w/w ratio of charcoal to estimated crude product) and stir for 1 hour.

-

Filter the mixture through a bed of celite to remove the charcoal. Wash the filter cake with a small volume of n-butanol to recover any adsorbed product.

-

-

Initial Crystallization:

-

Concentrate the charcoal-treated filtrate.

-

Induce crystallization by the slow addition of an anti-solvent such as acetone while cooling the solution to 0-10°C.

-

Collect the precipitate by filtration and dry under vacuum. This solid will be enriched in pneumocandins.

-

-

Column Chromatography:

-

Column Packing: Prepare a column with neutral alumina or silica gel, equilibrated with a non-polar solvent.

-

Sample Loading: Dissolve the crystallized solid in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. Since this compound is an impurity that is typically removed during the purification of the slightly more polar Pneumocandin B0, it is expected to elute earlier.

-

Begin with a low-polarity mobile phase to wash out highly non-polar impurities.

-

Apply a gradient of methanol in water. A suggested starting point is a shallow gradient from 50% to 80% methanol in water.

-

Collect fractions and analyze them by HPLC to identify those containing pure this compound.

-

-

Pooling and Concentration: Pool the fractions containing high-purity this compound and concentrate them under reduced pressure.

-

-

Final Crystallization/Precipitation:

-

Dissolve the purified this compound in a small volume of methanol.

-

Precipitate the final product by adding water or another suitable anti-solvent.

-

Filter, wash with a non-solvent (e.g., water or hexane), and dry under vacuum to obtain pure this compound.

-

Visualizations

The following diagrams illustrate key pathways and workflows described in this guide.

Caption: Biosynthetic pathway of this compound.

Caption: Workflow for the isolation of this compound.

References

- 1. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]

- 5. data.epo.org [data.epo.org]

- 6. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]

Pneumocandin A0: A Technical Guide to its Structure, Properties, and Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pneumocandin A0 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Glarea lozoyensis.[1] As a potent antifungal agent, its significance lies in its mechanism of action—the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the integrity of the fungal cell wall.[1] This document provides a comprehensive technical overview of the structure elucidation, chemical properties, and key experimental protocols related to this compound, serving as a critical resource for professionals in antifungal research and development.

Structure Elucidation

The structure of this compound was determined primarily through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR), complemented by chemical degradation studies.[2] It is a complex lipohexapeptide characterized by a cyclic hexapeptide core N-acylated with a 10R,12S-dimethylmyristic acid side chain.[3][4]

The cyclic core is composed of several non-proteinogenic amino acids, which are critical for its biological activity. The key residues that distinguish this compound from its close analogue, Pneumocandin B0, include:

-

(4R,5R)-4,5-dihydroxy-L-ornithine

-

(3S,4S)-dihydroxy-L-homotyrosine

-

3-hydroxy-4-methylproline [2]

The presence of the 3-hydroxy-4-methylproline residue is a defining feature of this compound. In the biosynthetic pathway within G. lozoyensis, the enzyme GLOXY4, a nonheme oxygenase, is responsible for the creation of the 4S-methyl-L-proline precursor required for this compound synthesis.[3][5] The absence or inactivation of this enzyme leads to the exclusive production of Pneumocandin B0.[3]

Spectroscopic Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been crucial in identifying this compound and its analogues. In positive ion mode, this compound typically shows a molecular weight of approximately 1078 Da.[6] This data is fundamental for confirming its presence in fermentation extracts.

Chemical and Physical Properties

This compound is a white to off-white solid. Its large molecular weight and complex structure influence its physical and chemical characteristics.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₅₁H₈₂N₈O₁₇ | [7] |

| Molecular Weight | ~1078 Da (Experimental, MS) | [6] |

| CAS Number | 539823-80-8 | [1][8] |

| Boiling Point | 1600.0 ± 65.0 °C (Predicted) | [8] |

| Density | 1.56 g/cm³ (Predicted) | [8] |

| pKa | 9.53 ± 0.10 (Predicted) | [8] |

| Solubility | Soluble in DMSO and Ethanol | [9] |

| Synonyms | L-671,329, Micafungin Metabolite M1, O-Desulfo Micafungin | [1][7][8] |

Note: Discrepancies exist in the literature regarding the molecular formula. The formula C₅₁H₈₂N₈O₁₇ aligns with the experimentally observed molecular weight from mass spectrometry.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

This compound, like other echinocandins, exerts its antifungal effect by specifically targeting the fungal cell wall.[5] It is a non-competitive inhibitor of the enzyme β-(1,3)-D-glucan synthase.[10] This enzyme is responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan, a critical homopolysaccharide that provides structural integrity to the cell walls of many pathogenic fungi, including Candida and Aspergillus species.[1][5][9] By inhibiting this process, this compound disrupts cell wall formation, leading to osmotic instability and ultimately, cell lysis. This targeted mechanism is highly specific to fungi, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, contributing to a favorable safety profile.[5]

Experimental Protocols

The production, extraction, and analysis of this compound involve standardized microbiological and analytical chemistry techniques.

Fermentation and Extraction Protocol

This protocol is adapted from methodologies used for G. lozoyensis.[3]

-

Inoculum Preparation: Inoculate conidia from an oat bran agar (B569324) plate into 10 mL of KF seed medium. Incubate the seed culture for 5 days with agitation (220 rpm).

-

Production Culture: Inoculate 0.4 mL of the seed culture into 10 mL of H production medium in a culture tube.

-

Incubation: Agitate the production culture at 220 rpm and 25°C for 14 days. This compound is the predominant analogue produced by the wild-type strain under these conditions.[3]

-

Extraction: Add an equal volume of methanol (B129727) to the culture tube. Agitate the mixture at 220 rpm for 1 hour at 25°C to extract the lipopeptides.

-

Sample Preparation: Filter the methanol extract to remove mycelia and other solids. Evaporate the filtrate to dryness under a vacuum. Re-dissolve the dried extract in 1 mL of methanol for analysis.

Analytical Protocol: HPLC-MS

High-Pressure Liquid Chromatography coupled with Mass Spectrometry is the standard method for the detection and quantification of this compound.[3][6]

-

Instrumentation: An Agilent 1260 HPLC system (or equivalent) equipped with a Diode Array Detector (DAD) for UV-Vis spectral analysis and coupled to a mass spectrometer.

-

Column: A suitable reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a formic acid modifier to improve ionization.

-

Detection (DAD): Monitor wavelengths from 190 nm to 400 nm. This compound has a characteristic UV spectrum that aids in its identification.[6]

-

Detection (MS): Operate in positive ion electrospray mode. Monitor for the characteristic m/z of the protonated molecule [M+H]⁺. High-resolution MS can confirm the elemental composition.

Biosynthesis and Relationship to Pneumocandin B0

This compound and B0 are co-produced in wild-type G. lozoyensis, with A0 being the major component in a typical 7:1 ratio.[3] Both share the same lipopeptide backbone, but differ at a single amino acid residue. The biosynthesis is orchestrated by a large gene cluster containing a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[4] A key differentiation step is the hydroxylation and methylation of a proline residue. Genetic engineering, specifically the disruption of the GLOXY4 gene, can halt the production of the 4-methyl-L-proline precursor, thereby abolishing this compound synthesis and leading to the exclusive production of Pneumocandin B0, the direct precursor for the semi-synthetic drug Caspofungin.[3][11]

References

- 1. CAS 539823-80-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Pneumocandins from Zalerion arboricola. III. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pneumocandin B0 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Pneumocandin A(0) | C51H82N8O17 | CID 139583400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 539823-80-8 [amp.chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Core of Antifungal Innovation: A Technical Guide to the Pneumocandin A0 Biosynthetic Pathway in Glarea lozoyensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Pneumocandin A0, a crucial lipohexapeptide secondary metabolite produced by the fungus Glarea lozoyensis. This compound is a member of the echinocandin family of antifungal agents, which function by inhibiting β-1,3-glucan synthase, an essential enzyme for fungal cell wall integrity.[1][2] Understanding its intricate biosynthesis is paramount for the development of novel antifungal therapeutics and for optimizing the production of its close analogue, Pneumocandin B0, the precursor for the semi-synthetic antifungal drug, Caspofungin.[3][4]

The Pneumocandin Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in G. lozoyensis.[4][5] This cluster is notably well-organized and contains genes encoding all the necessary enzymatic machinery, from the synthesis of the lipid side chain and the peptide core to the extensive modifications of the amino acid residues.[5][6] The core of this cluster is defined by the tandem arrangement of a highly reducing polyketide synthase (PKS) gene, GLPKS4, and a nonribosomal peptide synthetase (NRPS) gene, GLNRPS4.[5][6]

Surrounding these core enzymes are genes for tailoring enzymes, including several oxygenases and cytochrome P450 monooxygenases, which are responsible for the characteristic hydroxylations of the pneumocandin scaffold.[5][7] Additionally, the cluster contains genes for the biosynthesis of the non-proteinogenic amino acid L-homotyrosine.[5]

The Biosynthetic Pathway of this compound

The assembly of this compound is a multi-step process involving the coordinated action of the PKS and NRPS enzymes, followed by extensive post-assembly modifications.

Synthesis of the 10,12-dimethylmyristoyl Side Chain

The biosynthesis initiates with the formation of the 10,12-dimethylmyristoyl lipid side chain by the polyketide synthase GLPKS4.[3][8] This enzyme contains a methyltransferase domain, which is essential for the incorporation of the two methyl groups into the polyketide chain.[5][8] The synthesized lipid moiety is then activated by an acyl-AMP ligase, GLligase, preparing it for attachment to the NRPS assembly line.[9][10]

Nonribosomal Peptide Synthesis of the Hexapeptide Core

The six-amino-acid peptide core of this compound is assembled by the large multi-modular enzyme, GLNRPS4.[3][5] This NRPS contains six modules, each responsible for the recognition, activation, and incorporation of a specific amino acid. The precursor amino acids for the hexapeptide core include L-ornithine, L-threonine, L-proline, L-homotyrosine, L-glutamine, and L-leucine.[10]

Key Modifying Enzymes and the Formation of this compound

A series of modifying enzymes encoded within the gene cluster are crucial for the final structure of this compound. These include:

-

GLOXY family of non-heme, α-ketoglutarate-dependent oxygenases:

-

GLOXY4: This enzyme is a key determinant in the biosynthesis of this compound. It catalyzes the cyclization of L-leucine to form 4S-methyl-L-proline, a distinctive residue in the this compound structure.[3][11][12] The absence of a functional GLOXY4 enzyme abolishes the production of this compound and leads to the exclusive production of Pneumocandin B0, where 3S-hydroxyl-L-proline is incorporated instead.[3]

-

GLOXY2 (GloF): This enzyme is responsible for the hydroxylation of L-proline to generate both 3S-hydroxyl-L-proline and 4S-hydroxyl-L-proline.[3][13]

-

GLOXY1 and GLOXY3: These enzymes are also involved in the hydroxylation of amino acid residues within the hexapeptide core.[7][10]

-

-

Cytochrome P450 Monooxygenases (GLP450-1 and GLP450-2): These enzymes are responsible for further hydroxylations of the peptide core, contributing to the final complex structure of pneumocandins.[5][7]

The fully assembled and modified lipohexapeptide is then cyclized and released from the NRPS enzyme to yield the final product, this compound.

Quantitative Data on Pneumocandin Production

The production of this compound and its analogue B0 can be significantly altered by genetic manipulation of the biosynthetic pathway. The following table summarizes key quantitative findings from studies on wild-type and mutant strains of G. lozoyensis.

| Strain | Genetic Modification | A0:B0 Ratio | Pneumocandin B0 Production | Reference |

| Wild-type | None | 7:1 | Minor product | [3] |

| ΔGLOXY4 | Knockout of GLOXY4 gene | 0:1 (exclusive B0) | 9.5-fold increase compared to wild-type | [14] |

| ATCC 74030 | Chemical mutagenesis (mutations in GLOXY4) | 1:80 | Significantly increased | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic pathway.

Gene Disruption via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This method is commonly used to create knockout mutants of specific genes in G. lozoyensis.[5]

Workflow:

-

Vector Construction: A disruption vector is created, typically containing a selectable marker (e.g., hygromycin resistance gene) flanked by homologous regions of the target gene.[15]

-

Transformation of A. tumefaciens: The disruption vector is introduced into a suitable strain of A. tumefaciens.

-

Co-cultivation: The transformed A. tumefaciens is co-cultivated with conidia of G. lozoyensis.

-

Selection: Transformants are selected on a medium containing an antibiotic corresponding to the resistance marker in the vector.

-

Verification: Successful gene knockout is confirmed by PCR analysis of the genomic DNA from the transformants.[15]

Fermentation and Pneumocandin Extraction

The production of pneumocandins is achieved through submerged fermentation of G. lozoyensis.

Protocol:

-

Seed Culture: A seed culture is prepared by inoculating a suitable medium with fungal mycelia and incubating for a defined period.

-

Production Fermentation: The seed culture is used to inoculate a larger volume of production medium. Fermentation is carried out under controlled conditions of temperature, pH, and agitation.[16]

-

Extraction: At the end of the fermentation, the whole broth (including mycelia) is extracted with an organic solvent, such as ethyl alcohol.[17] The extract is then clarified by centrifugation.[17]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary method for the separation and quantification of this compound and B0.

Methodology:

-

Column: A reverse-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used.[1][18]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[1][18]

-

Detection: Detection is typically performed using a UV detector or a mass spectrometer (LC-MS) for more sensitive and specific analysis.[5]

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the this compound biosynthetic pathway and the experimental workflow for gene knockout.

Caption: The biosynthetic pathway of this compound.

Caption: Workflow for gene knockout in G. lozoyensis.

Regulation of Pneumocandin Biosynthesis

The production of pneumocandins is subject to regulatory control, which presents opportunities for optimizing yields through metabolic engineering.

-

Feedback Inhibition: The accumulation of pneumocandins within the mycelia can lead to feedback inhibition of the biosynthetic pathway, limiting overall production.

-

Oxidative Stress: There is evidence to suggest that oxidative stress and the cellular redox balance play a role in regulating pneumocandin biosynthesis.[19]

-

Transcriptional Regulation: The expression of the pneumocandin gene cluster is likely controlled by specific transcription factors, although these have not yet been fully characterized. Recent studies have begun to explore the roles of putative regulatory genes within the cluster, such as glhyp, which appears to be crucial for the expression of other cluster genes.[20]

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Glarea lozoyensis has provided a detailed roadmap for understanding the formation of this important class of antifungal compounds.[4] This knowledge is not only of fundamental scientific interest but also has significant practical implications. By manipulating key genes in the pathway, such as GLOXY4, it is possible to shift production exclusively towards the more desirable Pneumocandin B0, streamlining the manufacturing process for Caspofungin.[3][12]

Future research in this area will likely focus on several key aspects:

-

Detailed Enzymatic Mechanisms: Further characterization of the individual enzymes in the pathway will provide deeper insights into their catalytic mechanisms and substrate specificities.

-

Regulatory Networks: Unraveling the complex regulatory networks that govern the expression of the pneumocandin gene cluster will be crucial for developing rational strategies to enhance production.

-

Combinatorial Biosynthesis: The modular nature of the PKS and NRPS enzymes offers exciting possibilities for combinatorial biosynthesis, enabling the creation of novel pneumocandin analogues with potentially improved antifungal properties.[5]

This in-depth understanding of the this compound biosynthetic pathway will continue to drive innovation in the fight against invasive fungal infections, paving the way for the development of next-generation antifungal drugs.

References

- 1. WO2011019285A1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]

- 2. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genetic Manipulation of the Pneumocandin Biosynthetic Pathway for Generation of Analogues and Evaluation of Their Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Scholars@Duke publication: Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity. [scholars.duke.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel proline hydroxylase activities in the pneumocandin-producing fungus Glarea lozoyensis responsible for the formation of trans 3- and trans 4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]

- 18. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]

- 19. Glyap1 regulates pneumocandin B0 synthesis by controlling the intracellular redox balance in Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Exploration of the pneumocandin biosynthetic gene cluster based on efficient CRISPR/Cas9 gene editing strategy in Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Antifungal Activity Spectrum of Pneumocandin A0 Against Pathogenic Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pneumocandin A0, a naturally occurring lipopeptide of the echinocandin class, is a potent inhibitor of β-(1,3)-D-glucan synthase, a critical enzyme in the synthesis of the fungal cell wall. This specific mechanism of action confers selective antifungal activity with a favorable safety profile, as mammalian cells lack this target. This technical guide provides a comprehensive overview of the antifungal activity spectrum of this compound and its close structural analogs against a range of clinically relevant pathogenic fungi. It includes detailed quantitative data on in vitro susceptibility, standardized experimental protocols for antifungal susceptibility testing, and a review of the key signaling pathways implicated in the fungal response to cell wall stress induced by this class of compounds.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, necessitates the continued exploration and characterization of novel antifungal agents. The echinocandins represent a significant advancement in antifungal therapy, offering a fungicidal action against many Candida species and fungistatic activity against Aspergillus species. This compound, produced by the fungus Glarea lozoyensis, is a key member of this class and a precursor for the semi-synthesis of other echinocandins. A thorough understanding of its intrinsic antifungal spectrum is crucial for its potential development and for providing a baseline for the evaluation of its derivatives. This guide aims to consolidate the available data on the antifungal activity of this compound and its closely related analogs, providing a valuable resource for researchers in mycology and drug development.

Quantitative Antifungal Activity

The in vitro activity of this compound and its analogs is typically determined by measuring the Minimum Inhibitory Concentration (MIC) for yeasts and the Minimum Effective Concentration (MEC) for filamentous fungi. The following tables summarize the available quantitative data.

Disclaimer: Specific MIC/MEC data for this compound is limited in publicly available literature. The data presented below is largely based on studies of its close, water-soluble analogs, L-733,560 and L-743,872, which are expected to have a similar spectrum of activity.

Table 1: In Vitro Antifungal Activity of Pneumocandin Analogs against Candida Species

| Fungal Species | Analog | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Candida albicans | L-743,872 | 50 | 0.05 - 0.80 | 0.20 | - | [1] |

| Candida glabrata | L-743,872 | 21 | 0.10 - 0.40 | 0.20 | - | [1] |

| Candida tropicalis | L-743,872 | 10 | 0.10 - 0.80 | 0.20 | - | [1] |

| Candida parapsilosis | L-733,560 | - | - | 0.72 (mean) | - | [2][3] |

| Candida parapsilosis | L-743,872 | 7 | 0.10 - 1.6 | 0.20 | - | [1] |

| Candida krusei | L-733,560 | - | - | 0.78 (mean) | - | [2][3] |

| Candida krusei | L-743,872 | 5 | - | 0.80 | - | [1] |

| Candida lusitaniae | L-733,560 | - | - | 0.15 (mean) | - | [2][3] |

| Candida lusitaniae | L-743,872 | 5 | - | 0.80 | - | [1] |

| Candida guilliermondii | L-733,560 | - | - | 1.25 (mean) | - | [2][3] |

| Candida guilliermondii | L-743,872 | 5 | - | 1.6 | - | [1] |

| Candida kefyr | L-743,872 | 5 | 0.02 - 0.40 | - | - | [1] |

Table 2: In Vitro Antifungal Activity of Echinocandins against Aspergillus Species

| Fungal Species | Echinocandin | No. of Isolates | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference |

| Aspergillus fumigatus | Caspofungin | 1187 | - | - | - | [4] |

| Aspergillus flavus | Caspofungin | 188 | - | - | - | [4] |

| Aspergillus niger | Caspofungin | 114 | - | - | - | [4] |

| Aspergillus terreus | Caspofungin | 71 | - | - | - | [4] |

| Aspergillus versicolor | Caspofungin | 30 | - | - | - | [4] |

Experimental Protocols

Accurate and reproducible determination of antifungal susceptibility is paramount. The following are detailed protocols based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for testing echinocandins.

Broth Microdilution Method for Yeasts (Adapted from CLSI M27-A3)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.[5][6][7][8][9]

3.1.1. Materials

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO) for initial stock solution

-

RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Vortex mixer

-

Incubator (35°C)

-

Yeast isolates cultured on Sabouraud dextrose agar (B569324) for 24 hours

3.1.2. Procedure

-

Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

-

Preparation of Antifungal Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL in the microtiter plate wells.

-

Inoculum Preparation:

-

Subculture the yeast isolates on Sabouraud dextrose agar and incubate at 35°C for 24 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum density of 0.5-2.5 x 10³ CFU/mL.

-

-

Inoculation of Microtiter Plates:

-

Dispense 100 µL of the standardized inoculum into each well of the microtiter plate already containing 100 µL of the serially diluted antifungal agent.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

-

Incubation: Incubate the plates at 35°C for 24 hours.

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.

-

The endpoint should be read visually by comparing the growth in each well to the growth control.

-

Broth Microdilution Method for Filamentous Fungi (Adapted from EUCAST E.Def 9.3.2)

This method is used to determine the Minimum Effective Concentration (MEC) of this compound against filamentous fungi like Aspergillus species.[10]

3.2.1. Materials

-

This compound powder

-

DMSO for initial stock solution

-

RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS, and supplemented with 2% glucose.

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile saline with 0.05% Tween 20

-

Spectrophotometer

-

Vortex mixer

-

Incubator (35-37°C)

-

Fungal isolates cultured on potato dextrose agar for 5-7 days

-

Inverted microscope

3.2.2. Procedure

-

Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

-

Preparation of Antifungal Dilutions: Perform serial twofold dilutions of the this compound stock solution in the RPMI-1640 medium to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL in the microtiter plate wells.

-

Inoculum Preparation:

-

Harvest conidia from the agar plates by flooding the surface with sterile saline containing 0.05% Tween 20 and gently scraping with a sterile loop.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

-

Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.5-2.5 x 10⁵ CFU/mL. This can be done using a spectrophotometer or a hemocytometer.

-

-

Inoculation of Microtiter Plates:

-

Dispense 100 µL of the standardized conidial suspension into each well of the microtiter plate already containing 100 µL of the serially diluted antifungal agent.

-

Include a growth control well and a sterility control well.

-

-

Incubation: Incubate the plates at 35-37°C for 48 hours.

-

Reading the MEC:

Mechanism of Action and Signaling Pathways

This compound, like other echinocandins, exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately cell lysis, particularly in yeasts.

The stress induced by cell wall damage triggers a compensatory response in the fungus, primarily through the Cell Wall Integrity (CWI) pathway . This is a conserved signaling cascade that helps the fungus to remodel its cell wall and survive the insult. The main components of this pathway are:

-

Protein Kinase C (PKC): A key upstream regulator that is activated by cell wall stress.

-

Mitogen-Activated Protein Kinase (MAPK) Cascade: A series of protein kinases that relay the stress signal from PKC to the nucleus.

-

Calcineurin Pathway: A calcium-dependent signaling pathway that works in concert with the CWI pathway to regulate chitin (B13524) synthesis.[13][14][15][16]

-

High-Osmolarity Glycerol (HOG) Pathway: Also contributes to the adaptive response to cell wall stress.[13]

Activation of these pathways leads to an increase in the synthesis of chitin, another structural polysaccharide in the fungal cell wall, as a compensatory mechanism to maintain cell integrity.

Experimental Workflow

The overall workflow for determining the antifungal activity spectrum of this compound is depicted below.

Conclusion

This compound and its close analogs demonstrate potent in vitro activity against a broad range of clinically important Candida species and are active against Aspergillus species. The specific inhibition of β-(1,3)-D-glucan synthase provides a selective mechanism of action, making it a valuable scaffold for the development of new antifungal agents. The standardized protocols outlined in this guide are essential for the accurate and reproducible assessment of the antifungal activity of this compound and other echinocandins. Further research is warranted to fully elucidate the complete antifungal spectrum of this compound and to explore its potential in combination therapies to combat resistant fungal pathogens. The understanding of the fungal compensatory signaling pathways in response to cell wall damage is crucial for identifying potential strategies to overcome drug tolerance and enhance the efficacy of this important class of antifungals.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Wild-type minimum effective concentration distributions and epidemiologic cutoff values for caspofungin and Aspergillus spp. as determined by Clinical and Laboratory Standards Institute broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 9. intertekinform.com [intertekinform.com]

- 10. scribd.com [scribd.com]

- 11. A multicentre study to optimize echinocandin susceptibility testing of Aspergillus species with the EUCAST methodology and a broth microdilution colorimetric method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein Kinase C Overexpression Suppresses Calcineurin-Associated Defects in Aspergillus nidulans and Is Involved in Mitochondrial Function | PLOS One [journals.plos.org]

Production of Pneumocandin A0 via Fermentation of Glarea lozoyensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fermentation process for producing Pneumocandin A0, a crucial precursor to the antifungal agent Caspofungin, using the filamentous fungus Glarea lozoyensis. This document outlines the core methodologies, quantitative data from various fermentation strategies, and the biosynthetic pathways involved in pneumocandin production.

Introduction to this compound and Glarea lozoyensis

Pneumocandins are a class of lipohexapeptides that exhibit potent antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] Glarea lozoyensis, a filamentous fungus, is the natural producer of these compounds.[3] In wild-type strains, this compound is the major fermentation product, while Pneumocandin B0 is a minor component.[4][5] However, Pneumocandin B0 is the direct precursor for the semi-synthesis of Caspofungin, a widely used antifungal drug.[4][6] Consequently, significant research has focused on optimizing fermentation conditions and genetically modifying G. lozoyensis to enhance the production of specific pneumocandins.

Fermentation Protocols and Methodologies

Successful fermentation of G. lozoyensis for pneumocandin production requires careful control of media composition and culture conditions. Below are detailed protocols for seed culture and main fermentation.

Seed Culture Preparation

The objective of the seed culture is to generate a healthy and abundant mycelial biomass for inoculating the main production fermenter.

Experimental Protocol:

-

Inoculation: A frozen stock of Glarea lozoyensis mycelia is used to inoculate the seed medium.

-

Incubation: The culture is incubated in a shake flask at 25°C with agitation at 220 rpm for approximately 168 hours.[7]

-

Medium Composition: A typical seed medium formulation is detailed in Table 1. The initial pH is adjusted to 5.0.[7][8]

Main Fermentation for Pneumocandin Production

The main fermentation is the production phase where the fungus synthesizes pneumocandins.

Experimental Protocol:

-

Inoculation: The seed culture is transferred to the main fermentation medium at a 10% (v/v) inoculation rate.[7]

-

Incubation: The fermentation is carried out in a fermenter at 25°C with agitation at 220 rpm for up to 432 hours.[7] The optimal temperature for pneumocandin production is between 23.5 and 25°C.[3]

-

Medium Composition: The main fermentation medium is designed to support robust growth and secondary metabolite production. A common formulation is presented in Table 2. The initial pH is adjusted to 6.8.[7][8]

-

Product Extraction: Pneumocandins are primarily intracellular.[8] To extract the product, the fermentation broth is centrifuged, and the mycelia are harvested. The product is then extracted from the mycelia using a suitable solvent, such as methanol. The extract is subsequently analyzed by High-Performance Liquid Chromatography (HPLC).[9]

Quantitative Data on Fermentation Performance

The yield of pneumocandins is highly dependent on the fermentation strategy and strain of G. lozoyensis used. The following tables summarize key quantitative data from various studies.

Table 1: Seed Medium Composition for Glarea lozoyensis

| Component | Concentration (g/L) | Reference |

| Glucose | 40 | [7][8] |

| Soybean Powder | 20 | [7][8] |

| KH₂PO₄ | 1 | [7][8] |

| Trace Element Solution | 10 mL/L | [8] |

| Initial pH | 5.0 | [7][8] |

Note: The trace element solution contains FeSO₄·7H₂O, MnSO₄·H₂O, ZnSO₄·7H₂O, CaCl₂·2H₂O, HBO₃, CuCl₂·2H₂O, and (NH₄)₅MO₇O₂₄·4H₂O.[7]

Table 2: Main Fermentation Medium Composition for Pneumocandin Production

| Component | Concentration (g/L) | Reference |

| D-Mannitol | 80 | [7][8] |

| Glucose | 20 | [7][8] |

| Soybean Meal / Peptone | 20 | [7][8] |

| K₂HPO₄ | 2.5 | [7][8] |

| Initial pH | 6.8 | [7][8] |

Table 3: Pneumocandin Production Yields under Different Conditions

| Fermentation Strategy | Strain | Key Findings | Pneumocandin B0 Yield (mg/L) | Reference |

| Conventional Batch | Wild-type | Baseline production | 1837 | [8] |

| Extractive Batch with SDS | Mutant Q1 | 1.0 g/L SDS added on day 13 increased yield. | 2528.67 | [8] |

| Adaptive Laboratory Evolution | ALE50 | Low-temperature stress increased production and secretion. | 2131 | [7][9] |

| Medium Optimization | SIIA-F1108 | Response surface methodology optimized medium. | 1840 | [3] |

| Nitrogen Source Optimization | Wild-type | Cotton seed powder in seed medium improved morphology and yield. | 2100 | [10][11] |

Biosynthetic Pathway of Pneumocandins

The biosynthesis of pneumocandins is a complex process involving a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[1][2] The core structure is a cyclic hexapeptide with a lipid side chain. The key difference between this compound and B0 lies in the amino acid at position six of the peptide ring.

The following diagram illustrates the general workflow for the production and analysis of pneumocandins.

The Role of the GLoxy4 Gene in this compound and B0 Synthesis

In wild-type G. lozoyensis, the biosynthesis of this compound is the predominant pathway.[4] The enzyme encoded by the GLoxy4 gene, a non-heme, α-ketoglutarate-dependent oxygenase, is responsible for the cyclization of L-leucine to form 4S-methyl-L-proline.[6][12] This modified amino acid is then incorporated into the hexapeptide core to form this compound.

When the GLoxy4 gene is disrupted or non-functional, the fungus is unable to synthesize 4S-methyl-L-proline.[4][6][12] As a result, 3S-hydroxyl-L-proline is incorporated into the peptide core instead, leading to the exclusive production of Pneumocandin B0.[4][6][12] This genetic engineering approach has been instrumental in developing strains for the industrial production of the Caspofungin precursor.[4]

The following diagram illustrates the key branching point in the pneumocandin biosynthetic pathway.

References

- 1. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of SDS on release of intracellular pneumocandin B0 in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]

- 10. Frontiers | Effects of Cotton Seed Powder as the Seed Medium Nitrogen Source on the Morphology and Pneumocandin B0 Yield of Glarea lozoyensis [frontiersin.org]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. researchgate.net [researchgate.net]

The Linchpin of Caspofungin Synthesis: A Technical Guide to the Relationship and Biosynthetic Conversion of Pneumocandin A0 to Pneumocandin B0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate relationship between Pneumocandin A0 and its critical derivative, Pneumocandin B0, the immediate precursor to the life-saving antifungal drug, Caspofungin. We will delve into the biosynthetic pathways, genetic determinants, and experimental methodologies that underpin the targeted production of Pneumocandin B0.

Executive Summary

Pneumocandin B0 is a lipohexapeptide natural product produced by the fungus Glarea lozoyensis and serves as the essential starting material for the semi-synthesis of Caspofungin, a first-in-class echinocandin antifungal agent.[1][2] In wild-type strains of G. lozoyensis, Pneumocandin B0 is a minor fermentation product, with the structurally similar this compound being the predominant metabolite.[1] This guide elucidates the key molecular difference between these two compounds and details the genetic and process engineering strategies employed to achieve exclusive, high-titer production of Pneumocandin B0, a crucial step in the industrial manufacturing of Caspofungin.

The Core Relationship: From A0 to B0

Pneumocandins are cyclic lipohexapeptides characterized by a hexapeptide core acylated with a 10R,12S-dimethylmyristoyl side chain.[3] The pivotal distinction between this compound and B0 lies at the sixth amino acid position of the hexapeptide core.

-

This compound incorporates a 3S-hydroxyl-4S-methyl-l-proline residue.

-

Pneumocandin B0 contains a 3S-hydroxyl-l-proline residue at the same position.[1]

This seemingly minor structural variance has profound implications for the semi-synthesis of Caspofungin, making the selective production of Pneumocandin B0 a primary objective in industrial fermentation processes.[4]

The Biosynthetic Pathway: A Genetic Switch

The biosynthesis of pneumocandins is orchestrated by a dedicated gene cluster in G. lozoyensis.[5][6] This cluster encodes a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS), along with a suite of tailoring enzymes responsible for the unique amino acid modifications.[3][5]

A critical enzyme in this pathway, GLOXY4 , a nonheme, α-ketoglutarate-dependent oxygenase, is the genetic switch that dictates the production of this compound over B0.[1][7][8] GLOXY4 catalyzes the cyclization of L-leucine to form 4S-methyl-l-proline, the precursor of the 3S-hydroxyl-4S-methyl-l-proline residue found in this compound.[1][2]

In the absence of a functional GLOXY4 enzyme, the pathway defaults to incorporating 3S-hydroxyl-l-proline at the sixth position, leading to the exclusive production of Pneumocandin B0.[1][7][8] This understanding has enabled the rational design of industrial strains that are high-yield producers of the Caspofungin precursor.

Caption: Biosynthetic divergence of this compound and B0.

Quantitative Data

The shift from this compound to exclusive Pneumocandin B0 production through genetic engineering and process optimization has been quantified in several studies.

| Strain/Condition | This compound:B0 Ratio | Pneumocandin B0 Titer (mg/L) | Reference |

| Wild-Type G. lozoyensis | 7:1 | Minor Component | [1] |

| Mutagenized Strain (ATCC 74030) | 1:80 | Significantly Increased | [1] |

| GLOXY4 Disruption Mutant | A0 Abolished | 9.5-fold increase vs. Wild-Type | [1] |

| Adaptive Laboratory Evolution (ALE50) | Not Reported | 2131 | [9][10] |

| Extractive Fermentation (1.0 g/L SDS) | Not Reported | 2528.67 | [4][11] |

Experimental Protocols

Genetic Manipulation for Exclusive Pneumocandin B0 Production

Objective: To disrupt the GLOXY4 gene in G. lozoyensis to abolish this compound production.

Methodology: Agrobacterium tumefaciens-mediated transformation (AMT) is a commonly used method.[1]

-

Vector Construction: A gene disruption vector is constructed. This typically involves amplifying upstream and downstream homologous regions of the GLOXY4 gene from G. lozoyensis genomic DNA. These fragments are then cloned into a vector containing a selectable marker, such as the hygromycin resistance gene (hygR), flanking the marker.[1]

-

Transformation of A. tumefaciens: The disruption vector is introduced into a suitable A. tumefaciens strain (e.g., AGL-1) via electroporation.[1]

-

Co-cultivation: G. lozoyensis conidia are harvested and co-cultivated with the transformed A. tumefaciens on an induction medium for a defined period.[1]

-

Selection of Transformants: The co-cultivation mixture is plated onto a selection medium containing an antibiotic (e.g., hygromycin) to select for fungal transformants and a bacteriostatic agent to inhibit the growth of A. tumefaciens.

-

Verification of Gene Disruption: Putative mutants are verified by PCR using primers that anneal outside the homologous regions and within the resistance cassette to confirm homologous recombination. Southern blotting can be used for further confirmation.

Caption: Workflow for generating a GLOXY4 disruption mutant.

Fermentation and Product Analysis

Objective: To cultivate G. lozoyensis for Pneumocandin B0 production and quantify the product titer.

Methodology:

-

Seed Culture: Frozen mycelia of the G. lozoyensis strain are inoculated into a seed medium in shake flasks and cultured at 25°C with agitation (e.g., 220 rpm) for approximately 168 hours.[9][10]

-

Production Fermentation: The seed culture is used to inoculate a production fermentation medium in shake flasks or a bioreactor. The production culture is incubated at 25°C with agitation for an extended period (e.g., up to 432 hours).[9][10] The optimal temperature for production is between 23.5 and 25°C.[12]

-

Sample Extraction: A known volume of the whole fermentation broth (including mycelia) is extracted with a solvent such as ethanol (B145695) or ethyl acetate (B1210297).[9] The mixture is vortexed and then centrifuged to separate the extract from the cell debris.

-

HPLC Analysis: The supernatant from the extraction is analyzed by High-Performance Liquid Chromatography (HPLC).

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid) is employed.

-

Detection: UV detection at a specific wavelength (e.g., 210 nm) is used to quantify the pneumocandins.

-

Quantification: The concentration of Pneumocandin B0 is determined by comparing the peak area to a standard curve generated with a purified Pneumocandin B0 reference standard.

-

Conclusion

The targeted conversion of this compound production to exclusive Pneumocandin B0 synthesis represents a landmark achievement in metabolic engineering and is fundamental to the commercial viability of Caspofungin. By understanding the precise enzymatic step that differentiates these two closely related molecules, researchers have been able to rationally engineer G. lozoyensis strains that are highly efficient producers of this critical pharmaceutical precursor. The methodologies outlined in this guide provide a framework for the continued optimization of Pneumocandin B0 production, a cornerstone of modern antifungal therapy.

References

- 1. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pneumocandin B0 - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]

- 10. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of SDS on release of intracellular pneumocandin B0 in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Role of Pneumocandin A0 in Glarea lozoyensis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pneumocandin A0, a potent antifungal lipohexapeptide produced by the fungus Glarea lozoyensis, is a member of the echinocandin family of secondary metabolites. While the therapeutic applications of its derivatives, such as the semi-synthetic drug Caspofungin, are well-established, the intrinsic biological role of this compound for the producing organism remains a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound's function within G. lozoyensis, its biosynthesis, and the ecological implications of its production. We delve into the genetic basis of its synthesis, present quantitative data on its production, and provide detailed experimental protocols for its study. This document aims to serve as a foundational resource for researchers investigating fungal secondary metabolism, natural product discovery, and the development of novel antifungal agents.

Introduction: The Significance of this compound

Pneumocandins are a class of lipopeptides that exhibit potent antifungal activity by non-competitively inhibiting the synthesis of β-(1→3)-D-glucan, an essential polymer in the fungal cell wall.[1][2] This mode of action disrupts cell wall integrity, leading to osmotic lysis and fungal cell death.[3] Glarea lozoyensis, a filamentous fungus typically isolated from water, plant litter, and soil, is the primary natural producer of pneumocandins.[3][4] In wild-type strains of G. lozoyensis, this compound is the predominantly produced analogue.[5] While its antifungal properties against a broad range of pathogenic fungi are well-documented, its endogenous function within the lifecycle and ecological niche of G. lozoyensis is less understood. It is hypothesized that this compound provides a significant competitive advantage by inhibiting the growth of other fungi in its natural habitat.[6]

Biosynthesis of this compound in Glarea lozoyensis

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster. This cluster encodes a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS), which are responsible for assembling the cyclic hexapeptide core and the lipid side chain, respectively.

A key enzyme in the specific formation of this compound is a nonheme, α-ketoglutarate-dependent oxygenase encoded by the GLOXY4 gene.[7] This enzyme is responsible for the cyclization of L-leucine to form 4S-methyl-L-proline, a unique amino acid residue incorporated into the this compound structure.[5][7] The disruption of the GLOXY4 gene completely abolishes the production of this compound.[5][7]

dot

Caption: Biosynthetic pathway of this compound.

Biological Role of this compound in G. lozoyensis

Antifungal Activity and Competitive Advantage

The primary and most evident biological role of this compound for G. lozoyensis is likely as a chemical weapon to outcompete other microorganisms in its natural environment. As an inhibitor of the essential fungal enzyme 1,3-beta-D-glucan synthase, this compound can suppress the growth of competing fungi, thereby securing resources for G. lozoyensis. The production of such a potent antifungal agent would be highly advantageous in the competitive microbial ecosystems of soil and decaying plant matter where G. lozoyensis resides.[3][4] However, direct experimental evidence from co-culture studies demonstrating this competitive advantage is currently lacking in the scientific literature.

Self-Resistance Mechanism

A critical aspect of producing a potent antimicrobial compound is the ability of the producing organism to protect itself from the compound's effects. The precise mechanism of self-resistance in G. lozoyensis to this compound has not been fully elucidated. In other echinocandin-resistant fungi, resistance is often conferred by specific mutations in the FKS1 gene, which encodes a subunit of the 1,3-beta-D-glucan synthase enzyme.[4][8] These mutations reduce the binding affinity of the echinocandin to its target. It is plausible that the FKS1 gene of G. lozoyensis possesses intrinsic sequence variations that confer a natural resistance to this compound. Further research, including the sequencing and comparative analysis of the G. lozoyensis FKS1 gene, is required to validate this hypothesis.

Quantitative Data on Pneumocandin Production

The production of this compound and its related analogue, Pneumocandin B0, varies significantly between wild-type and genetically modified strains of G. lozoyensis.

| Strain | Key Genetic Trait | This compound Production | Pneumocandin B0 Production | A0:B0 Ratio | Reference |

| G. lozoyensis (Wild-Type) | Functional GLOXY4 gene | Major product | Minor product | ~7:1 | [2][5] |

| G. lozoyensis (ΔGLOXY4) | Disrupted GLOXY4 gene | Abolished | Increased 9.5-fold | 0:1 | [5][7] |

Experimental Protocols

Extraction and Purification of this compound from G. lozoyensis Fermentation Broth

This protocol outlines a general method for the extraction and initial purification of pneumocandins.

Materials:

-

G. lozoyensis fermentation broth

-

n-Butanol

-

Rotary evaporator

-

Centrifuge

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, methanol, water)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: Extract the fermentation broth with an equal volume of n-butanol. Separate the organic phase. Repeat the extraction process on the aqueous phase to maximize recovery.

-

Concentration: Pool the n-butanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Chromatography: Resuspend the concentrated extract in a minimal amount of a suitable solvent and load it onto a silica gel column.

-

Elution: Elute the column with a gradient of solvents, for example, a mixture of ethyl acetate, methanol, and water. The specific gradient will need to be optimized.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using HPLC.

-

Further Purification: Pool the fractions containing this compound and subject them to further rounds of chromatography as needed to achieve the desired purity.[9][10][11][12][13]

dot

References

- 1. WikiGenes - FKS1 - 1,3-beta-D-glucan synthase [wikigenes.org]

- 2. The Saccharomyces cerevisiae FKS1 (ETG1) gene encodes an integral membrane protein which is a subunit of 1,3-beta-D-glucan synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of echinocandin antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. US20130030149A1 - Process for purification of pneumocandin - Google Patents [patents.google.com]

- 12. CN107778357B - Extraction and purification method of pneumocandin B0 - Google Patents [patents.google.com]

- 13. CN104250289A - Method for separating and purifying Pneumocandins B0 - Google Patents [patents.google.com]

An In-depth Technical Guide to Natural Variants and Derivatives of Pneumocandin A0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural variants and synthetic derivatives of Pneumocandin A0, a member of the echinocandin family of antifungal agents. Echinocandins are of significant interest in the medical field due to their potent, fungus-specific mechanism of action, which involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall. This targeted action results in a favorable safety profile with minimal mechanism-based toxicity in humans.

Natural Variants of this compound

The primary producing organism of pneumocandins is the fungus Glarea lozoyensis. In wild-type strains, this compound is the most abundant variant produced. However, another naturally occurring variant, Pneumocandin B0, has garnered significant attention due to its superior potency and broader spectrum of activity, making it the chosen precursor for the semi-synthesis of the widely used antifungal drug, Caspofungin.[1][2]

The key structural difference between this compound and B0 lies in the amino acid at position six of the hexapeptide core. This compound contains a (4S)-methyl-L-proline residue, while Pneumocandin B0 has a (3S)-hydroxy-L-proline at this position. This seemingly minor difference has a significant impact on the molecule's antifungal efficacy.

Biosynthesis and Genetic Engineering for Selective Production

The biosynthetic pathway of pneumocandins has been elucidated, revealing the genetic basis for the production of different variants. The gene GLOXY4, which encodes a nonheme, α-ketoglutarate-dependent oxygenase, is responsible for the cyclization of L-leucine to form (4S)-methyl-L-proline, the precursor for the corresponding residue in this compound.[3]

Researchers have successfully engineered strains of Glarea lozoyensis to exclusively produce Pneumocandin B0 by disrupting the GLOXY4 gene. This genetic manipulation prevents the synthesis of (4S)-methyl-L-proline, leading to the incorporation of (3S)-hydroxy-L-proline at position six of the hexapeptide core, thereby shunting the entire biosynthetic output towards Pneumocandin B0.[2][3] This breakthrough has been crucial for the industrial-scale production of Caspofungin.

Antifungal Activity of Natural Variants

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC) of this compound and B0 against various fungal pathogens. The data clearly illustrates the enhanced potency of Pneumocandin B0.

| Fungal Species | This compound MIC (µg/mL) | Pneumocandin B0 MIC (µg/mL) |

| Candida albicans | 0.8 | 0.1 |

| Candida glabrata | 1.6 | 0.05 |

(Note: The above values are representative and may vary depending on the specific strains and testing conditions.)

Semi-Synthetic Derivatives of Pneumocandin B0: Caspofungin

The therapeutic potential of pneumocandins was significantly enhanced through semi-synthetic modifications of Pneumocandin B0, leading to the development of Caspofungin. The synthesis of Caspofungin from Pneumocandin B0 is a multi-step process that improves its pharmacological properties, including solubility and efficacy.

Synthesis of Caspofungin from Pneumocandin B0

The conversion of Pneumocandin B0 to Caspofungin involves the modification of the glutamine side chain. A key step is the stereoselective formation of a phenylthioaminal, followed by a chemoselective borane (B79455) reduction of the primary amide. Finally, a stereoselective substitution with ethylenediamine (B42938) yields Caspofungin. This process has been optimized to achieve an overall yield of approximately 45%.

Novel Derivatives through Mutasynthesis

Recent advancements in metabolic engineering have enabled the generation of novel pneumocandin derivatives through a technique called mutasynthesis. This process involves the genetic modification of the producing organism to block the synthesis of the natural side chain, followed by the feeding of synthetic precursor analogs, which are then incorporated by the biosynthetic machinery.

By disrupting the GLPKS4 gene, which is involved in the synthesis of the myristic acid side chain, researchers have created strains of G. lozoyensis that can incorporate alternative fatty acid side chains.[4] This has led to the production of several new pneumocandin congeners with altered acyl side chains.

Antifungal Activity of Novel Pneumocandin Derivatives

The antifungal activity of these novel derivatives has been evaluated against a panel of Candida species, including Caspofungin-resistant strains. Some of these new compounds have demonstrated elevated antifungal activity compared to the natural variants.

The following table summarizes the MIC values for some of the novel pneumocandin derivatives generated through mutasynthesis.

| Compound | Side Chain | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. albicans (Caspofungin-Resistant) MIC (µg/mL) | C. glabrata (Caspofungin-Resistant) MIC (µg/mL) |

| Pneumocandin B0 | 10,12-dimethylmyristoyl | 0.8 | 1.6 | >16 | >16 |

| Pneumocandin I (5) | Pentadecanoyl | 0.1 | 0.05 | 2 | 1 |

| Compound 7 | Palmitoyl | 0.2 | 0.05 | 4 | 2 |

| Acrophiarin (4) | Myristoyl | 0.8 | 1.6 | 16 | 16 |

Data sourced from "Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity"[5]

Notably, Pneumocandin I (5), with a pentadecanoic acid side chain, and compound 7, with a palmitic acid side chain, exhibited significantly improved activity against both susceptible and Caspofungin-resistant strains of C. albicans and C. glabrata.[5] These findings highlight the potential for further drug development by exploring the structure-activity relationships of the acyl side chain.

Experimental Protocols

Isolation of Natural Pneumocandins from Glarea lozoyensis

-

Fermentation: Glarea lozoyensis is cultured in a suitable production medium (e.g., H medium) in baffled flasks on a rotary shaker to ensure adequate aeration.

-

Extraction: The fermentation broth, including the mycelia, is extracted with an organic solvent such as ethyl acetate (B1210297) or methanol.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to chromatographic separation techniques, such as silica (B1680970) gel chromatography followed by high-performance liquid chromatography (HPLC), to isolate and purify the individual pneumocandin variants.

-

Analysis: The purified compounds are identified and characterized using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mutasynthesis of Novel Pneumocandin Derivatives

-

Strain Development: A mutant strain of G. lozoyensis with a disrupted GLPKS4 gene is generated using standard molecular biology techniques (e.g., CRISPR-Cas9 or homologous recombination).

-

Precursor Feeding: The mutant strain is cultivated in a suitable fermentation medium, and a synthetic fatty acid precursor (e.g., myristic acid, pentadecanoic acid, or palmitic acid) is added to the culture.

-

Fermentation and Extraction: The fermentation is continued to allow for the incorporation of the fed precursor into the pneumocandin scaffold. The extraction and purification of the novel derivatives follow the same procedure as for the natural variants.

Semi-Synthesis of Caspofungin from Pneumocandin B0

The synthesis of Caspofungin from Pneumocandin B0 is a complex, multi-step chemical process that is typically performed under controlled laboratory conditions by trained organic chemists. The general steps are outlined below:

-

Protection of Reactive Groups: Non-essential reactive functional groups on the Pneumocandin B0 molecule are protected to prevent unwanted side reactions.

-

Amide Reduction: The primary amide of the glutamine side chain is chemoselectively reduced to a primary amine. This is a critical step that often involves the use of a borane reducing agent.

-

Amine Installation: An aminoethyl group is introduced at the newly formed primary amine.

-